Cas no 865111-72-4 (4-Bromo-3-fluoro-N-methylbenzamide)
4-Bromo-3-fluoro-N-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-fluoro-N-methylbenzamide
- Benzamide, 4-bromo-3-fluoro-N-methyl-
- Z899264464
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- Inchi: 1S/C8H7BrFNO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
- InChI Key: RCKIBAQXMJQCNU-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(NC)=O)=CC=1F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 176
- XLogP3: 2
- Topological Polar Surface Area: 29.1
4-Bromo-3-fluoro-N-methylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC901574-1g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 98% | 1g |
£106.00 | 2025-02-22 | |
| Apollo Scientific | PC901574-5g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 98% | 5g |
£320.00 | 2025-02-22 | |
| Apollo Scientific | PC901574-25g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 98% | 25g |
£875.00 | 2025-02-22 | |
| TRC | B685063-1000mg |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 1g |
$ 150.00 | 2023-04-18 | ||
| TRC | B685063-50mg |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 50mg |
$ 52.00 | 2023-09-08 | ||
| TRC | B685063-250mg |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 250mg |
$ 92.00 | 2023-09-08 | ||
| TRC | B685063-1g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 1g |
$ 150.00 | 2023-09-08 | ||
| A2B Chem LLC | AC20292-1g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 98% | 1g |
$97.00 | 2024-04-19 | |
| A2B Chem LLC | AC20292-5g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 98% | 5g |
$271.00 | 2024-04-19 | |
| A2B Chem LLC | AC20292-25g |
4-Bromo-3-fluoro-N-methylbenzamide |
865111-72-4 | 98% | 25g |
$793.00 | 2024-04-19 |
4-Bromo-3-fluoro-N-methylbenzamide Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 4-Bromo-3-fluoro-N-methylbenzamide
Latest Research on 4-Bromo-3-fluoro-N-methylbenzamide (CAS: 865111-72-4) in Chemical Biology and Pharmaceutical Applications
4-Bromo-3-fluoro-N-methylbenzamide (CAS: 865111-72-4) is a fluorinated benzamide derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This compound, characterized by its bromo and fluoro substituents on the benzene ring, exhibits unique physicochemical properties that make it valuable for medicinal chemistry applications, particularly in the design of kinase inhibitors and other targeted therapeutics.
Recent studies have explored the synthetic utility of 4-Bromo-3-fluoro-N-methylbenzamide in palladium-catalyzed cross-coupling reactions, where it serves as a key building block for the construction of more complex bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness in Suzuki-Miyaura couplings for generating novel tyrosine kinase inhibitors with improved selectivity profiles. The electron-withdrawing nature of the fluoro substituent was found to significantly influence the reactivity of the bromo group in these transformations.
In pharmacological research, derivatives of 4-Bromo-3-fluoro-N-methylbenzamide have shown promising activity against various cancer cell lines. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that structural analogs of this compound exhibited potent inhibitory effects on FGFR (fibroblast growth factor receptor) kinases, with IC50 values in the low nanomolar range. The presence of both halogen atoms appears to contribute to optimal binding interactions within the ATP-binding pocket of these kinases.
The metabolic stability and pharmacokinetic properties of 4-Bromo-3-fluoro-N-methylbenzamide derivatives have also been investigated. Research published in Drug Metabolism and Disposition (2023) indicated that the fluoro substitution at the 3-position enhances metabolic stability compared to non-fluorinated analogs, while the N-methyl amide moiety improves membrane permeability. These characteristics make this scaffold particularly attractive for the development of orally bioavailable small molecule drugs.
From a synthetic chemistry perspective, novel methodologies for the preparation of 4-Bromo-3-fluoro-N-methylbenzamide have been developed to improve yield and purity. A 2024 study in Organic Process Research & Development described an optimized continuous flow process that reduces reaction times and minimizes byproduct formation compared to traditional batch methods. This advancement is particularly relevant for scale-up purposes in pharmaceutical manufacturing.
Looking forward, research on 4-Bromo-3-fluoro-N-methylbenzamide continues to expand into new therapeutic areas. Preliminary data presented at the 2024 American Chemical Society National Meeting suggests potential applications in neurodegenerative diseases, where fluorinated benzamide derivatives have shown neuroprotective effects in cellular models. The unique combination of lipophilicity and hydrogen bonding capacity provided by this molecular scaffold appears to be key to its diverse biological activities.
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